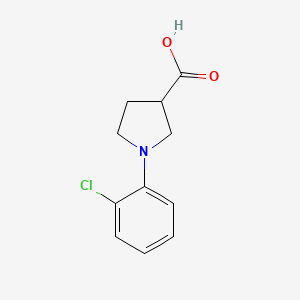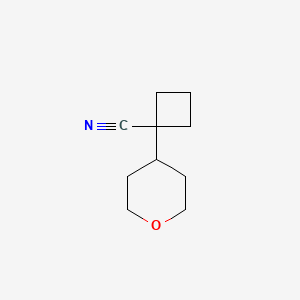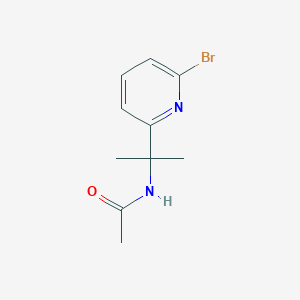
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide
Descripción general
Descripción
“N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is a chemical compound that is used as a reagent in the synthesis of diarylureas, which are used as allosteric modulators . It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran and hexane at temperatures ranging from -76 to -60℃ . The reaction is then allowed to warm to room temperature, and a 5% aqueous solution of ammonium chloride is added . The product is extracted with dichloromethane and evaporated to yield the desired compound .Molecular Structure Analysis
The molecular formula of “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is C7H7BrN2O . The InChI key, which is a unique identifier for the compound, is OXSDDDKLMCHNHF-UHFFFAOYSA-N .Chemical Reactions Analysis
As a chemical reagent, “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is used in the synthesis of diarylureas . Diarylureas are used as allosteric modulators, which can modify the activity of proteins . The compound is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . Its calculated physicochemical properties include a number of heavy atoms (11), a number of aromatic heavy atoms (6), a fraction Csp3 (0.38), a number of rotatable bonds (1), a number of H-bond acceptors (2.0), and a number of H-bond donors (1.0) . Its lipophilicity (Log Po/w) is 1.77 .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Field : Pharmaceutical Chemistry
- Application : 2-Bromo-6-pyridinemethanol, a similar compound, is used as an active pharmaceutical ingredient and an adjuvant .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The outcomes of this application were not specified .
- Field : Medicinal Chemistry
- Application : 2-Acetamido-6-bromopyridine, another similar compound, is used in the synthesis of diarylureas, which are used as allosteric modulators .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The outcomes of this application were not specified .
Chemodivergent Synthesis
Pharmaceutical Adjuvant
Synthesis of Diarylureas
Safety And Hazards
Direcciones Futuras
The compound is used in the synthesis of diarylureas, which are allosteric modulators . This suggests potential applications in the development of drugs that target proteins in a specific and controlled manner. It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers , indicating its potential use in the development of new treatments for diseases such as cancer.
Propiedades
IUPAC Name |
N-[2-(6-bromopyridin-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(14)13-10(2,3)8-5-4-6-9(11)12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGAEADEVETQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

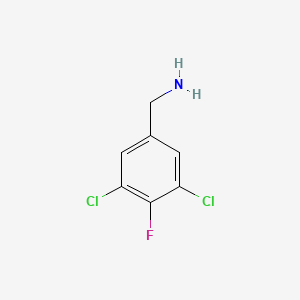
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
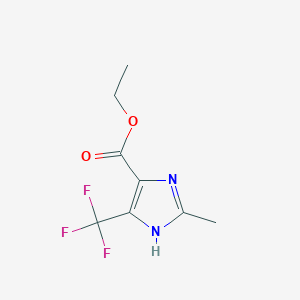
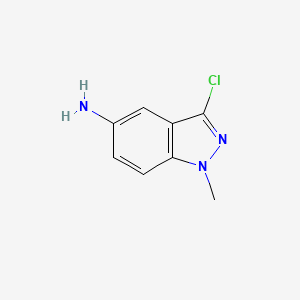


![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
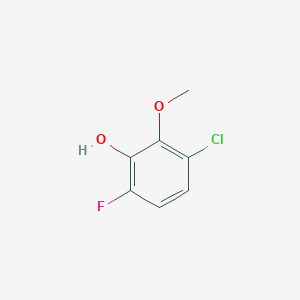
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
